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molecular formula C7H16ClNO5 B8614955 1-(Methoxymethyl)-1-methylpyrrolidin-1-ium perchlorate CAS No. 820958-83-6

1-(Methoxymethyl)-1-methylpyrrolidin-1-ium perchlorate

Cat. No. B8614955
M. Wt: 229.66 g/mol
InChI Key: DFRXUGJLUHJQOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08366956B2

Procedure details

A 5.91 g quantity of sodium perchlorate (product of Wako Pure Chemical Ind. Ltd.) was dissolved in 77 g of ethyl alcohol, and 7.99 g of N-methoxymethyl-N-methylpyrrolidinium chloride was added to the solution. The mixture was reacted at room temperature for 1.5 hours, whereby the reaction was terminated. The resulting sodium chloride was filtered off, and the filtrate was concentrated and dried in a vacuum. The residue was dissolved in dichloromethane, the solution was again filtered with a membrane filter, and the filtrate was concentrated in a vacuum and dried, giving 10.94 g of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
solvent
Reaction Step One
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
7.99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[Na+].[Cl-].[CH3:8][N+:9]1([CH2:14][O:15][CH3:16])[CH2:13][CH2:12][CH2:11][CH2:10]1>C(O)C>[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[CH3:16][O:15][CH2:14][N+:9]1([CH3:8])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
77 g
Type
solvent
Smiles
C(C)O
Step Two
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
7.99 g
Type
reactant
Smiles
[Cl-].C[N+]1(CCCC1)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
whereby the reaction was terminated
FILTRATION
Type
FILTRATION
Details
The resulting sodium chloride was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
the solution was again filtered with a membrane
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl(=O)(=O)(=O)[O-].COC[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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